N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Overview
Description
7-Desmethyl-agomelatine is a metabolite of agomelatine, a compound known for its antidepressant properties. Agomelatine is a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors . The compound 7-Desmethyl-agomelatine retains some of these properties and is of interest in pharmacokinetic studies and bioequivalence research .
Mechanism of Action
Target of Action
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-Desmethylagomelatine, is a metabolite of Agomelatine . Its primary targets are the melatonin receptors (MT1 and MT2) and the 5-HT2C receptor .
Mode of Action
This compound acts as an effective agonist for the melatonin receptors (MT1 and MT2), and as an antagonist for the 5-HT2C receptor . This means it binds to and activates the melatonin receptors, while it binds to and blocks the activity of the 5-HT2C receptor .
Biochemical Pathways
The activation of melatonin receptors and the blockade of the 5-HT2C receptor by this compound can enhance the activity of frontocortical dopaminergic and adrenergic pathways . This can lead to various downstream effects, including the regulation of circadian rhythms and mood .
Pharmacokinetics
Its parent compound, agomelatine, is known to have a short half-life and is primarily eliminated through hepatic metabolism
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Agomelatine, given that it is a metabolite of Agomelatine . These effects could include the regulation of circadian rhythms, mood, and potentially other neurological functions .
Preparation Methods
The preparation of 7-Desmethyl-agomelatine involves the metabolic conversion of agomelatine. Agomelatine undergoes extensive first-pass hepatic metabolism, leading to the formation of its metabolites, including 7-Desmethyl-agomelatine . The synthetic routes and reaction conditions for industrial production are not extensively documented, but the compound can be detected and quantified using advanced techniques such as LC-MS/MS .
Chemical Reactions Analysis
7-Desmethyl-agomelatine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.
Substitution: This reaction can occur at various positions on the aromatic ring, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
7-Desmethyl-agomelatine has several scientific research applications:
Pharmacokinetic Studies: It is used to study the metabolism and bioequivalence of agomelatine in human subjects.
Bioanalytical Method Development: The compound is used in the development and validation of analytical methods for detecting and quantifying agomelatine and its metabolites in biological samples.
Neuropharmacology: Research on 7-Desmethyl-agomelatine contributes to understanding the pharmacological effects of agomelatine and its metabolites on the central nervous system.
Comparison with Similar Compounds
7-Desmethyl-agomelatine can be compared with other metabolites of agomelatine, such as 3-Hydroxy-agomelatine. Both metabolites are formed through hepatic metabolism and have distinct pharmacokinetic profiles . 7-Desmethyl-agomelatine is unique in its specific receptor interactions and metabolic pathways .
Similar Compounds
Properties
IUPAC Name |
N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZQBYXDYYXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472360 | |
Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152302-45-9 | |
Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.